molecular formula C11H11BrN2O B8156497 3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide

3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide

Cat. No.: B8156497
M. Wt: 267.12 g/mol
InChI Key: YONLFOQBKQPLFL-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxamide group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide typically involves the bromination of an indole precursor followed by the introduction of the carboxamide group. One common method involves the bromination of 1H-indole-7-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromo-1H-indole-7-carboxamide is then reacted with dimethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxamide group can influence its binding affinity and selectivity towards these targets. The compound may also participate in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indole-7-carboxamide: Lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.

    N,N-Dimethyl-1H-indole-7-carboxamide: Lacks the bromine atom, which may influence its reactivity in substitution and coupling reactions.

    3-Chloro-N,N-dimethyl-1H-indole-7-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

Uniqueness

3-Bromo-N,N-dimethyl-1H-indole-7-carboxamide is unique due to the presence of both the bromine atom and the dimethylamino group. This combination can enhance its reactivity in various chemical reactions and its potential biological activities. The bromine atom can participate in substitution and coupling reactions, while the dimethylamino group can influence its binding affinity towards biological targets.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14(2)11(15)8-5-3-4-7-9(12)6-13-10(7)8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFOQBKQPLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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